molecular formula C18H31N3O B2645760 (E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-03-9

(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide

Cat. No. B2645760
CAS RN: 2411332-03-9
M. Wt: 305.466
InChI Key: LGMFTBHKMPEHGW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as CX717 and is a positive allosteric modulator of the AMPA receptor.

Scientific Research Applications

CX717 has been studied extensively for its potential applications in cognitive enhancement, memory improvement, and treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has also been investigated for its effects on sleep, mood, and attention. CX717 has shown promising results in preclinical studies, and clinical trials are ongoing to evaluate its safety and efficacy in humans.

Mechanism of Action

CX717 acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, CX717 enhances the activity of the receptor, leading to increased excitatory neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
CX717 has been shown to improve memory and cognitive function in animal models and human studies. It has also been found to increase wakefulness and alertness, enhance attention, and improve mood. CX717 has been shown to have a favorable safety profile and does not exhibit significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of CX717 is its ability to improve cognitive function without causing significant side effects. It is also relatively easy to synthesize and has a favorable safety profile. However, CX717 has limitations in terms of its selectivity and potency, which may affect its efficacy in certain applications. Further research is needed to optimize the compound and identify potential drug targets.

Future Directions

There are several future directions for research on CX717. One area of focus is the development of more potent and selective compounds that can target specific subtypes of the AMPA receptor. Another direction is the investigation of CX717's effects on other neurotransmitter systems and their potential interactions with the AMPA receptor. Additionally, further studies are needed to evaluate the safety and efficacy of CX717 in humans and its potential applications in the treatment of cognitive disorders.

Synthesis Methods

The synthesis of CX717 involves several steps, including the reaction of 1-cyclohexenylmethylpiperidin-4-ol with 4-dimethylaminobutyryl chloride to form the intermediate product, which is then reacted with (E)-4-(bromomethylidene)-N,N-dimethyl-2-oxo-1,3-thiazolidine-5-carboxamide to produce CX717. The synthesis process has been optimized to improve the yield and purity of the final product.

properties

IUPAC Name

(E)-N-[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O/c1-20(2)12-6-9-18(22)19-17-10-13-21(14-11-17)15-16-7-4-3-5-8-16/h6-7,9,17H,3-5,8,10-15H2,1-2H3,(H,19,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMFTBHKMPEHGW-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCN(CC1)CC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCN(CC1)CC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.